molecular formula C5H14ClN3 B1396145 1-(Piperidin-3-yl)hydrazine hydrochloride CAS No. 1314980-49-8

1-(Piperidin-3-yl)hydrazine hydrochloride

Cat. No. B1396145
CAS RN: 1314980-49-8
M. Wt: 151.64 g/mol
InChI Key: KAKNHLSPLICTGE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(Piperidin-3-yl)hydrazine hydrochloride” can be represented by the linear formula C5H14ClN3 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the sources I found.


Physical And Chemical Properties Analysis

“1-(Piperidin-3-yl)hydrazine hydrochloride” has a molecular weight of 151.64 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

1-(Piperidin-3-yl)hydrazine hydrochloride and its derivatives have been explored in the synthesis of novel compounds with potential medicinal applications. For instance, Kucukoglu et al. (2014) synthesized N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides, which demonstrated cytotoxicity against human hepatoma and breast cancer cells, suggesting potential as anticancer agents (Kucukoglu et al., 2014).

Role in Organometallic Chemistry

In organometallic chemistry, derivatives of 1-(Piperidin-3-yl)hydrazine hydrochloride have been used to create complex molecular structures with potential industrial applications. Uhl et al. (2016) described the synthesis of aluminum and gallium hydrazides using a hydrazone derivative, showcasing their role in forming active Lewis pairs and facilitating C–H bond activation (Uhl et al., 2016).

In Analytical Chemistry

This compound has also found applications in analytical chemistry. Lee et al. (2013) developed a naphthalimide derivative for selective detection of hydrazine, demonstrating its utility as a chemodosimetric sensor. This has implications for environmental monitoring and safety (Lee et al., 2013).

Potential for Antimicrobial Applications

Research by Bhasker et al. (2018) involved the synthesis of novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives using a process involving 1-(Piperidin-3-yl)hydrazine hydrochloride. These compounds exhibited significant antimicrobial activity, suggesting potential applications in developing new antibacterial agents (Bhasker et al., 2018).

Mechanism of Action

The mechanism of action of “1-(Piperidin-3-yl)hydrazine hydrochloride” is not specified in the sources I found. Piperidine derivatives have been found to have various pharmacological applications , but the specific actions of this compound would depend on its context of use.

Future Directions

The future directions of research on “1-(Piperidin-3-yl)hydrazine hydrochloride” are not specified in the sources I found. Given the interest in piperidine derivatives in pharmaceutical research , it’s possible that this compound could be studied further in that context.

properties

IUPAC Name

piperidin-3-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.ClH/c6-8-5-2-1-3-7-4-5;/h5,7-8H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKNHLSPLICTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinylpiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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